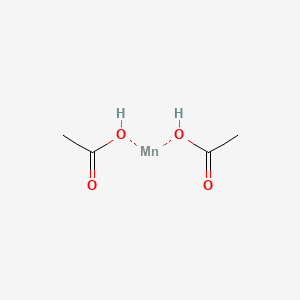

Manganese(2+) diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8MnO4 |

|---|---|

Molecular Weight |

175.04 g/mol |

IUPAC Name |

acetic acid;manganese |

InChI |

InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

VQWQYXBWRCCZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Mn] |

Origin of Product |

United States |

Acid Base Reaction:a Frequent Method Involves Reacting Manganese Ii Carbonate Mnco₃ with Acetic Acid Ch₃cooh .crystalls.inforeaction: Mnco₃ + 2ch₃cooh → Mn Ch₃coo ₂ + H₂o + Co₂

Desired Product: Mn(CH₃COO)₂ (Molar Mass: ≈ 173.03 g/mol )

Byproducts: H₂O (Molar Mass: ≈ 18.02 g/mol ), CO₂ (Molar Mass: ≈ 44.01 g/mol )

The atom economy is calculated as: Atom Economy = (Mass of desired product / Total mass of all products) * 100 Atom Economy = (173.03 / (173.03 + 18.02 + 44.01)) * 100 ≈ 73.6%

While the byproducts (water and carbon dioxide) are generally considered environmentally benign, this route still diverts over a quarter of the reactant mass into non-target molecules.

Metathesis Reaction:an Alternative Route is the Reaction Between Manganese Ii Chloride Mncl₂ and Sodium Acetate Ch₃coona .benchchem.comreaction: Mncl₂ + 2ch₃coona → Mn Ch₃coo ₂ + 2nacl

Control over Crystallinity, Particle Morphology, and Phase Purity

Control over the solid-state properties of this compound, including its crystallinity, particle size and shape (morphology), and phase, is critical for its application in catalysis and materials science. sigmaaldrich.com These characteristics are determined by the conditions during its formation and precipitation from solution.

Nucleation and Growth Mechanism Studies

Detailed mechanistic studies on the nucleation and growth of this compound crystals are not extensively reported in the available literature. However, the principles governing the crystallization of related manganese compounds, such as manganese oxides, can provide general insights. The formation of a solid phase from a solution begins with nucleation (the formation of stable microscopic crystal embryos) followed by crystal growth. researchgate.net

For this compound, control over these processes is typically achieved by manipulating key physical parameters:

Supersaturation: The rate of nucleation is exponentially dependent on the level of supersaturation. mdpi.com This can be controlled by adjusting the concentration of the manganese(II) acetate (B1210297) solution.

Temperature and Cooling Rate: Slow cooling of a saturated solution is a standard method to promote the growth of large, high-quality crystals by maintaining a low level of supersaturation. crystalls.info Conversely, rapid cooling can lead to faster nucleation and the formation of a larger number of smaller crystals.

Solvent and Additives: The choice of solvent (e.g., water, acetic acid, or alcohol) influences the solubility and stability of the compound, thereby affecting nucleation and growth kinetics. guidechem.com Additives and impurities can also act as nucleation inhibitors or promoters or can selectively adsorb to certain crystal faces, modifying the final crystal morphology.

Standard laboratory techniques like slow evaporation of saturated aqueous solutions or controlled cooling of reaction mixtures are employed to produce crystalline this compound. crystalls.inforesearchgate.net For example, cooling a mixture of a manganese salt solution and acetic acid can induce the formation of a large crystalline precipitate.

Polymorphism and Crystallographic Engineering

This compound exists in several hydration states, which can be considered a form of polymorphism. The most common forms are the anhydrous compound (Mn(CH₃COO)₂), a dihydrate (Mn(CH₃COO)₂·2H₂O), and a tetrahydrate (Mn(CH₃COO)₂·4H₂O). The degree of hydration significantly impacts the crystal structure and physical properties.

The tetrahydrate form is the one that typically crystallizes from aqueous solutions at room temperature. crystalls.info Its crystal structure has been determined in detail using single-crystal neutron diffraction at both 300 K and 14 K. researchgate.net It features a complex one-dimensional polymeric structure built from repeating trinuclear manganese units. In this structure, all acetate groups act as bridging ligands with different coordination modes, and the manganese centers have a distorted octahedral coordination environment. researchgate.net The chains within the crystal are held together by hydrogen bonds involving the coordinated water molecules.

In contrast, the crystal structures of the anhydrous and dihydrate forms are less well-defined in the literature, with some sources noting that the structure of anhydrous manganese(II) acetate is not yet known. The dihydrate is described as a coordination polymer. Crystallographic engineering of this compound primarily involves controlling the hydration state by careful selection of solvent systems and crystallization temperatures to selectively produce the desired phase.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | crystalls.info |

| Space Group | P2₁/n (assumed from similar structures, specific not cited) | |

| Lattice Parameters (at 14 K) | a = 11.1 Å | crystalls.info |

| b = 17.51 Å | crystalls.info | |

| c = 9.09 Å, β = 118.62° | crystalls.info | |

| Key Structural Feature | 1D polymeric chains of trinuclear Mn units | researchgate.net |

| Mn Coordination | Distorted Octahedral (O₆) | researchgate.net |

Synthesis of Coordination Complexes and Adducts of this compound

This compound is a valuable and widely used precursor for the synthesis of a diverse range of coordination complexes and adducts. Its solubility in water and other polar solvents, combined with the labile nature of the acetate ligands, makes it an ideal starting material for reactions with stronger chelating ligands. guidechem.com The Mn²⁺ ion, with its high-spin d⁵ electronic configuration, does not possess a crystal field stabilization effect, allowing it to adopt various coordination geometries, although octahedral is most common.

Ligand Design and Rational Synthesis

The rational design of ligands for complexing Mn²⁺ is a highly active area of research, driven largely by the need for stable and effective manganese-based contrast agents for magnetic resonance imaging (MRI). The goal is to design a chelating molecule that binds the Mn²⁺ ion with high thermodynamic stability and kinetic inertness to prevent the release of potentially toxic free manganese ions in vivo.

A variety of ligand classes have been synthesized using this compound as the manganese source:

Macrocyclic Ligands: Polyaza macrocycles, such as those based on cyclen (1,4,7,10-tetraazacyclododecane) and pyclen, are frequently used scaffolds. mdpi.com Functionalizing these rings with acetate or other pendant arms creates powerful chelators. For example, ligands like 1,4,7-triazacyclononane-1,4-diacetate (NODA) derivatives and pyclen-diacetate have been reacted with manganese salts to form stable Mn(II) complexes. researchgate.netuni-saarland.de The design often involves balancing the rigidity of the macrocycle with the nature of the donor atoms to tune the stability and water exchange rates of the final complex.

Schiff Base Ligands: These ligands are formed by the condensation of an amine and a carbonyl compound and often feature N₂O₂ donor sets. They readily form stable, near-octahedral complexes with Mn²⁺. nsysu.edu.tw Syntheses typically involve reacting manganese(II) acetate with a pre-formed Schiff base ligand in a suitable solvent. The resulting complexes are studied for their potential in catalysis and materials science. nsysu.edu.tw

Porphyrins and Phosphonates: Manganese(II) acetate is used to metallate porphyrin rings to create Mn-porphyrin complexes, which have applications in radiolabelling. kcl.ac.uk It is also used in the mechanochemical synthesis of manganese(II) aminophosphonates, which have shown promise as catalysts for the oxygen evolution reaction. scispace.com

The rational synthesis of these complexes relies on displacing the acetate ligands from the manganese coordination sphere with the new, often multidentate, ligand. The choice of reaction conditions (solvent, temperature, pH) is critical to ensure complete complexation and isolation of the desired product.

| Ligand Type | Specific Ligand Example | Resulting Complex/Adduct | Application/Field of Study | Reference |

|---|---|---|---|---|

| Aza-Macrocycle | 1,4,7-triazacyclononane-1,4-diacetate-7-heptanil (NODAHep) | [Mn(NODAHep)] | MRI Contrast Agents | researchgate.net |

| Schiff Base | Bis(2,5-dihydroxyacetophenone)ethylenediamine (DAen) | [Mn(DAen)(OAc)₂] | Coordination Chemistry, Catalysis | nsysu.edu.tw |

| Aminophosphonic Acid | Nitrilotri(methylphosphonic acid) | Manganese mono(nitrilotrimethylphosphonate) | Electrocatalysis (OER) | scispace.com |

| Triazole-based | 3,4-bis(4-pyridyl)-5-(2-pyridyl)-1,2,4-triazole | [Mn(L)₂(NCS)₂]n Coordination Polymer | Nanostructured Materials | nih.gov |

| Porphyrin | Tetra(4-sulfonatophenyl)porphyrin | Mn-Porphyrin Complex | Radiolabelling, PET Imaging | kcl.ac.uk |

Supramolecular Assembly Strategies

The self-assembly of this compound into larger, ordered structures is a cornerstone of modern materials science, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique properties. These supramolecular strategies leverage the coordination chemistry of the Mn(II) ion and the bridging capabilities of the acetate ligands, often in conjunction with other organic linkers.

Manganese(2+) acetate serves as a key precursor in the synthesis of various coordination polymers. In these structures, the manganese ions act as nodes, and the acetate groups or other auxiliary ligands function as linkers, creating one-, two-, or three-dimensional networks. researchgate.nettandfonline.com The final topology and dimensionality of the resulting framework can be controlled by factors such as the solvent system, temperature, and the presence of ancillary ligands. tandfonline.com

For instance, hydrothermal reactions of manganese(2+) acetate with multidentate organic ligands have proven effective in constructing novel coordination polymers. One study detailed the synthesis of two different Mn(II) coordination polymers by reacting manganese(II) acetate with 4-carboxyphenylacetate (htpa) and 1,2-di(4-pyridyl)-ethane (bpa). tandfonline.com The resulting structures were a one-dimensional coordination polymer and a two-dimensional network, demonstrating how the interplay of ligands dictates the final supramolecular architecture. tandfonline.com

Another strategy involves the use of solvothermal conditions. The reaction of Mn(OAc)₂·4H₂O in methanol (B129727) with appropriate ligands can yield complex three-dimensional coordination polymers. researchgate.net The self-assembly process is guided by the coordination preferences of the Mn(II) ion and the geometric constraints of the organic linkers. rsc.org

Researchers have also synthesized novel ionic compounds featuring extended chains of Mn²⁺ ions coordinated exclusively by acetate anions. nih.gov In these structures, the acetate groups bridge the manganese centers, forming robust one-dimensional chains. nih.gov These materials can be considered non-room-temperature ionic liquids and demonstrate how the fundamental Mn-acetate interaction can be harnessed to create materials with tunable physical properties. nih.gov The thermal stability of these structures can be significant, with decomposition temperatures reported above 260 °C. nih.gov

The table below summarizes examples of supramolecular structures formed using manganese(2+) acetate or other Mn(II) sources, highlighting the diversity of architectures achievable.

| Precursor(s) | Auxiliary Ligand(s) | Resulting Structure | Dimensionality | Reference |

| Mn(OAc)₂·4H₂O | 4-carboxyphenylacetate, 1,2-di(4-pyridyl)-ethane | [Mn(Hhtpa)₂(bpa)₂(H₂O)]n | 1D | tandfonline.com |

| Mn(OAc)₂·4H₂O | 4-carboxyphenylacetate | {[Mn(htpa)(H₂O)]·H₂O}n | 2D | tandfonline.com |

| Mn(OAc)₂·4H₂O | L (a pyridine-based ligand) | [AgL]∞ | 3D | researchgate.net |

| Mn(OAc)₂·4H₂O | 1-ethyl-3-methylimidazolium (B1214524) acetate | Mn₄(OAc)₁₀[EMIM]₂ | 1D Chains | nih.gov |

| Mn(SO₄)₂·6H₂O | H₂L, 1,10-phenanthroline (B135089) | [Mn(L)(phen)]n | 1D -> 2D | rsc.org |

These examples underscore the versatility of manganese(2+) in forming complex, functional supramolecular assemblies directed by the choice of ligands and reaction conditions.

Reaction Kinetics and Thermodynamic Analyses of Formation Processes

The formation of this compound and its subsequent reactions are governed by specific kinetic and thermodynamic parameters. Studies in various media, particularly acetic acid, have provided valuable insights into the mechanisms and energetics of these processes.

The formation of manganese(2+) acetate can be achieved through the reaction of manganese(II) carbonate with acetic acid. wikipedia.orgMnCO₃ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + CO₂ + H₂O wikipedia.org

Kinetic studies often focus on redox reactions involving manganese acetate. For example, the reaction between cobalt(III) acetate and excess manganese(II) acetate in acetic acid proceeds in two stages, indicating that different forms of the cobalt complex react independently. The rate constants for these reactions have been determined, as well as the rate constant for the formation of a dinuclear complex between the Mn(III) product and the excess Mn(II). acs.org

A summary of relevant kinetic data is presented in the table below.

| Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Co(IIIc) + Mn(II) → Co(II) + Mn(III) | Glacial Acetic Acid | 24.5 | 37.1 ± 0.6 L mol⁻¹ s⁻¹ | acs.org |

| Co(IIIs) + Mn(II) → Co(II) + Mn(III) | Glacial Acetic Acid | 24.5 | 6.8 ± 0.2 L mol⁻¹ s⁻¹ | acs.org |

| Mn(III) + Mn(II) ⇌ Mn₂(III,II) | Glacial Acetic Acid | 24.5 | (3.43 ± 0.01) × 10² L mol⁻¹ s⁻¹ | acs.org |

| Mn(OAc)₃ + MnBr₂ → Products | Glacial Acetic Acid | 20 | 0.07 L mol⁻¹ s⁻¹ | acs.org |

| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 50 | 0.28 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |

| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 60 | 0.49 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |

| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 70 | 0.83 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |

The activation energy for the condensation reaction between this compound and N-methylolurea has been calculated to be 23 ± 2 kcal/mol, providing a quantitative measure of the energy barrier for this process. biomedres.us

Thermodynamic analyses often involve studying the thermal decomposition of this compound and related compounds. Thermogravimetric analysis (TGA) of manganese(2+) acetate tetrahydrate shows that it decomposes to form manganese oxides. researchgate.net The thermal decomposition of heteronuclear acetate clusters containing manganese, such as [Fe₂MnO(CH₃COO)₆(H₂O)₃]·2H₂O, has been studied to establish sequences of thermodynamic and kinetic stability. akjournals.com The decomposition of these clusters occurs in multiple stages, with the nature of the metal ion influencing the parameters of these stages. akjournals.com For instance, the cluster with the Fe₂Mn triad (B1167595) was found to be kinetically more labile than those containing cobalt or nickel. akjournals.com

The enthalpy of formation from oxides for Mn-exchanged zeolites has been determined, providing insight into the thermodynamic stability of Mn(II) in different coordination environments. nih.gov While not directly the formation of manganese diacetate, this data contributes to the broader understanding of the thermodynamics of manganese compounds. The enthalpy of formation from oxides for Mn-zeolite A is 14.0 ± 1.3 kJ mol⁻¹, indicating it is metastable with respect to its oxide components. nih.gov

The stability of Mn(II) complexes is a crucial thermodynamic consideration. Due to the lack of ligand-field stabilization energy for the high-spin d⁵ configuration, Mn(II) complexes often exhibit lower thermodynamic stability compared to other transition metal analogues. researchgate.net However, the kinetic inertness, which is often more predictive of in vivo performance for applications like MRI contrast agents, can be high for certain Mn(II) complexes. researchgate.net The dissociation of Mn(II) complexes can proceed through spontaneous and proton-assisted pathways, with determined rate constants providing a measure of their kinetic lability. researchgate.net

Advanced Characterization Techniques for Elucidating the Structural and Electronic Properties of Manganese 2+ Diacetate

Spectroscopic Probes for Electronic Structure and Bonding Environment

Spectroscopy is a powerful tool for investigating the electronic structure and bonding environment of manganese(2+) diacetate. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its properties can be obtained.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis and Lattice Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and understanding the lattice vibrations of this compound.

In the solid state, the IR spectrum of this compound shows two strong carboxylate modes, which indicate a bridging connection where the acetate (B1210297) group links two Mn²⁺ ions. acs.org For manganese(2+) acetate tetrahydrate, characteristic bands of the oleyl group, such as the symmetric and asymmetric -CH₂ stretching, are observed at 2922 and 2852 cm⁻¹, respectively. scialert.net

The IR spectra of manganese(II) acetate complexes can also reveal the coordination environment. For instance, in new manganese aceto EMIM ionic compounds, the presence of the [EMIM]⁺ cation is indicated by peaks at 1170 and 1010 cm⁻¹. acs.org Furthermore, new sharp bands at 844 and 761 cm⁻¹ may be characteristic of the Mn-acetate chains. acs.org The disappearance of the O-H stretching vibration of water around 3500 cm⁻¹ upon heating confirms the dehydration process. acs.org

Raman spectroscopy provides complementary information. The Raman spectrum of manganese(II) acetate is available in spectral databases and can be used for identification and structural analysis. chemicalbook.comnih.govchemicalbook.com

Table 1: Key IR Vibrational Frequencies for this compound and Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | Carboxylate (bridging) | 1388, 1566 | acs.org |

| Manganese(2+) Acetate Tetrahydrate (with oleyl group) | Symmetric -CH₂ stretching | 2922 | scialert.net |

| Manganese(2+) Acetate Tetrahydrate (with oleyl group) | Asymmetric -CH₂ stretching | 2852 | scialert.net |

| Mn₄(OAc)₁₀[EMIM]₂ | [EMIM]⁺ cation | 1170, 1010 | acs.org |

| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | O-H stretching (water) | ~3500 | acs.org |

Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Transitions and Charge Transfer Phenomena

Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within the d-orbitals of the manganese(II) ion (ligand field transitions) and the transfer of electrons between the metal and the acetate ligands (charge transfer phenomena).

The manganese(II) ion has a high-spin d⁵ electronic configuration, which results in a lack of crystal field stabilization energy for any coordination geometry. nih.gov This typically leads to a variety of coordination geometries in its complexes, with octahedral being the most common. acs.orgnih.gov

The electronic spectra of manganese(II) complexes with aroylhydrazones of 2-pyridinecarboxaldehyde (B72084) exhibit charge transfer bands in the range of 404-298 nm. mst.edu Similarly, manganese(II) complexes with certain Schiff base ligands display absorption bands in the range of 375–425 nm, which are attributed to a combination of phenoxido–Mn(II) and hydroxido–Mn(II) ligand-to-metal charge transfer (LMCT) bands. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Spin State and Coordination Geometry

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the manganese(II) ion. It provides detailed information about the spin state and coordination geometry of the Mn(II) center.

The EPR spectra of monomeric manganese(II) complexes often exhibit six intense lines, characteristic of a high-spin d⁵ system with an isotropic g-value close to 2.0. scielo.brorientjchem.org The hyperfine coupling constant (A_iso) provides information about the interaction between the electron spin and the manganese nuclear spin. For instance, in certain manganese(II) complexes with Schiff base ligands, A_iso values of 91.0 G and 94.1 G have been reported. scielo.br

For dinuclear manganese(II) complexes, such as those with bridging acetate groups, the EPR spectra can be more complex due to exchange coupling between the two metal centers. nih.govcmu.edu The analysis of these spectra at different temperatures and microwave frequencies allows for the determination of the exchange coupling parameter, J. nih.govcmu.edu In one such complex, an 11-line hyperfine pattern characteristic of a dinuclear Mn(II) center was observed. nih.gov

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Oxidation State and Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local atomic environment of manganese in its compounds. The technique is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Mn K-edge XANES spectrum of manganese(II) acetate is characterized by a smoothly rising absorption edge and a broad absorbance maximum. geoscienceworld.org This technique is useful for determining the average oxidation state of manganese. nih.govgeoscienceworld.org The position of the absorption edge shifts to higher energies as the oxidation state of manganese increases. geoscienceworld.org

EXAFS provides information about the local coordination environment, including the number and distance of neighboring atoms. geoscienceworld.org For manganese(II) acetate tetrahydrate, EXAFS analysis has shown that the first coordination shell consists of approximately six oxygen atoms at a distance of 2.18(1) Å. geoscienceworld.org In situ XAS measurements can track changes in the manganese species during processes like calcination, revealing the transformation of manganese(II) acetate to Mn₃O₄. ritsumei.ac.jp

Table 2: EXAFS Fitting Parameters for this compound Tetrahydrate

| Coordination Shell | Atom | Coordination Number | Distance (Å) | Reference |

|---|---|---|---|---|

| First | O | ~6 | 2.18(1) | geoscienceworld.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material.

For manganese compounds, the binding energies of the Mn 2p and Mn 3s core levels are particularly informative for identifying the oxidation state. aip.orgacs.org In a study of a Mn₁₂-acetate film, the Mn 2p₃/₂ and Mn 2p₁/₂ peaks were observed at 641.8 eV and 653.3 eV, respectively. researchgate.net The multiplet splitting of the Mn 3s peak is also a reliable indicator of the manganese oxidation state. aip.orgacs.org

XPS can distinguish between different manganese oxides and has been used to study the surface of manganese(II) acetate. aip.org It is important to note that for hydrated compounds like manganese(II) acetate tetrahydrate, the water of hydration may be lost during the analysis in the high vacuum of the XPS instrument. aip.org

Table 3: XPS Binding Energies for a Mn₁₂-acetate Film

| Core Level | Binding Energy (eV) | Reference |

|---|---|---|

| Mn 2p₃/₂ | 641.8 | researchgate.net |

| Mn 2p₁/₂ | 653.3 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs or Solution State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. While the paramagnetic nature of the Mn(II) ion can complicate direct NMR observation of the compound itself, studies on diamagnetic analogs or the interaction of manganese(II) acetate with other molecules in solution can provide valuable insights.

Proton NMR relaxation studies have been used to investigate the interaction between acetate ions and the hydrated manganese(II) ion in dilute aqueous solutions. acs.org These studies can determine the distances between the acetate methyl groups and the Mn²⁺ ion, providing information about the coordination of the acetate ligand. capes.gov.brnih.gov In one study, distances of 4.3 ± 0.3 Å and 4.8 ± 0.3 Å were calculated for acetate ions at two different binding sites. capes.gov.br The paramagnetic effect of Mn(II) can also be utilized to study the binding of substrates to manganese-containing enzymes.

Diffraction Methods for Crystallographic and Microstructural Insights

Diffraction techniques are indispensable tools for probing the atomic and molecular arrangement within a crystalline material. By analyzing the way a material scatters incident radiation, such as X-rays or neutrons, detailed information about its crystal structure, phase purity, and other microstructural features can be obtained. mpg.deub.edu

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for the precise determination of molecular and crystal structures. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. ub.eduscirp.org

For this compound, particularly its hydrated forms, SCXRD reveals a complex coordination environment. In the dihydrate, Mn(CH₃CO₂)₂·2H₂O, each manganese(II) ion is coordinated to six oxygen atoms. These oxygen centers are provided by both the acetate ligands and water molecules, resulting in a coordination polymer structure. The ability of SCXRD to pinpoint atomic positions with high precision allows for the detailed analysis of bond lengths and angles within the coordination sphere of the manganese ion.

In more complex systems involving manganese(II) acetate, such as in the formation of metallacrowns, SCXRD has been instrumental in elucidating the intricate structures. For instance, in a compound containing a [15-MCMn(III)N(shi)-5] metallacrown, a central Mn(II) ion is held within the cavity and is tethered to the metallacrown ring by two acetate ligands. The Mn(II) ion in this structure is seven-coordinate, adopting a distorted face-capped trigonal–prismatic geometry. researchgate.net

Table 1: Crystallographic Data for a Manganese(II) Acetate Containing Metallacrown

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.593(4) |

| b (Å) | 22.513(5) |

| c (Å) | 24.582(6) |

| β (°) | 107.03(3) |

| Volume (ų) | 9302(4) |

Data derived from a study on a complex manganese(II) acetate-containing metallacrown. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification, Crystallinity, and Unit Cell Parameters

While SCXRD provides the most detailed structural information, it requires the growth of suitable single crystals, which is not always feasible. units.it Powder X-ray diffraction (PXRD) offers a powerful alternative for the analysis of polycrystalline materials, which are more commonly encountered. units.it In PXRD, a powdered sample containing a multitude of tiny, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a characteristic "fingerprint" of the crystalline phases present in the sample. ub.edu

For this compound, PXRD is routinely used for several key purposes:

Phase Identification: By comparing the experimental PXRD pattern to databases of known materials, the crystalline phases present in a sample can be identified. This is crucial for confirming the synthesis of the desired form of this compound (e.g., anhydrous vs. tetrahydrate) and for detecting any impurities.

Crystallinity Assessment: The sharpness of the diffraction peaks in a PXRD pattern is indicative of the degree of crystallinity. Broad peaks suggest the presence of amorphous or poorly crystalline material, while sharp peaks indicate a well-ordered crystalline structure.

Unit Cell Parameter Determination: Through a process called indexing, the positions of the diffraction peaks can be used to determine the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. units.it Rietveld refinement, a more advanced analysis technique, can further refine the crystal structure and provide quantitative phase analysis in multiphase samples. icdd.com

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful complementary technique to X-ray diffraction. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages. Notably, neutron scattering is highly sensitive to light elements like hydrogen, which are difficult to locate accurately with X-rays. Furthermore, neutrons possess a magnetic moment, making them an ideal probe for studying the magnetic structure of materials. capes.gov.brresearchgate.net

In the context of this compound tetrahydrate, single-crystal neutron diffraction has been employed to precisely determine the crystal structure at both room temperature (300 K) and low temperature (14 K), with a particular focus on the location of the hydrogen atoms. researchgate.net Such studies are crucial for understanding the hydrogen bonding network within the crystal structure.

The magnetic properties of manganese-containing compounds are of significant interest. Neutron diffraction is a primary tool for determining the arrangement of magnetic moments in a material. diva-portal.org For example, in the isomorphous compounds MnPO₄·D₂O and MnAsO₄·D₂O, low-temperature neutron powder diffraction revealed that they order antiferromagnetically, with the magnetic moments of the manganese ions aligned in an antiparallel fashion. capes.gov.br Similar studies on this compound could elucidate its magnetic behavior at low temperatures.

Thermal Analysis Techniques for Decomposition Pathways and Stability Profiling

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. torontech.com These techniques provide valuable information about the thermal stability, decomposition behavior, and phase transitions of materials like this compound.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

For this compound tetrahydrate, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the removal of the four water molecules of hydration. At higher temperatures, the anhydrous this compound decomposes. researchgate.net The final decomposition product is typically a manganese oxide. A TGA curve of pure manganese acetate shows a significant weight loss, and an exothermic peak in the corresponding differential thermal analysis (DTA) plot around 300 °C is attributed to the decomposition of the acetate. researchgate.net

Table 2: Decomposition Stages of a Manganese Acetate Precursor from TGA/DTA

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| ~40-150 | Dehydration (Loss of H₂O) | Varies with hydration state |

| ~250-350 | Decomposition of anhydrous acetate | Significant |

Data is generalized from typical thermal decomposition behavior of metal acetates. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Enthalpies

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comtheopenscholar.com DSC is highly sensitive to thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing information on the temperatures and enthalpies of these processes. torontech.comresearchgate.net

When applied to this compound, DSC can be used in conjunction with TGA to provide a more complete picture of its thermal behavior. The DSC thermogram will show endothermic or exothermic peaks corresponding to the thermal events identified by TGA. For example, the dehydration of this compound tetrahydrate would be observed as an endothermic peak in the DSC curve, and the enthalpy of this process can be quantified. Similarly, the decomposition of the anhydrous acetate would be associated with distinct thermal events in the DSC profile. researchgate.netresearchgate.net

By combining the insights from these advanced diffraction and thermal analysis techniques, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, paving the way for its optimized use in various applications.

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry

Evolved Gas Analysis (EGA) is a powerful analytical technique used to identify and quantify the gaseous products released from a substance when it is subjected to a controlled temperature program. mdpi.comresearchgate.netnih.gov When coupled with Mass Spectrometry (MS), EGA becomes a highly sensitive and specific method (EGA-MS) for real-time monitoring of thermal decomposition processes. mdpi.comtandfonline.comresearchgate.net The technique involves heating a sample in a furnace, often integrated with a thermogravimetric analyzer (TGA), and continuously feeding the evolved gases into the ion source of a mass spectrometer via a heated transfer line. mdpi.comresearchgate.net This hyphenated approach, often referred to as TG-MS, allows for the direct correlation of mass loss events (from TGA) with the specific gaseous species being evolved (from MS). researchgate.net

In the context of this compound, particularly its common tetrahydrate form, EGA-MS is instrumental in elucidating its multi-step thermal decomposition mechanism. epa.govjst.go.jp The decomposition process, when analyzed by heating the material, can be broken down into distinct stages:

Dehydration: The initial stage typically involves the loss of water of hydration. EGA-MS would detect a significant ion current for m/z 18 (H₂O), corresponding to the mass loss observed in the TGA curve at relatively low temperatures.

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous this compound decomposes at higher temperatures. nih.gov This complex process involves the breakdown of the acetate ligands, leading to the evolution of a mixture of gaseous products. EGA-MS can identify these species, which may include acetic acid (CH₃COOH), acetone (B3395972) ((CH₃)₂CO), carbon dioxide (CO₂), carbon monoxide (CO), and ketene (B1206846) (CH₂=C=O). jst.go.jp The relative intensities of the corresponding m/z signals provide insight into the dominant decomposition pathways.

Formation of Manganese Oxide: The final solid residue is typically a form of manganese oxide. The specific oxide phase (e.g., MnO, Mn₂O₃, Mn₃O₄) formed depends on the temperature and atmospheric conditions (oxidative or inert) during the analysis. smf.mxscielo.org.mx

By monitoring the evolution profiles of different m/z values as a function of temperature, researchers can construct a detailed reaction scheme, identify intermediate products, and determine the kinetics of decomposition. epa.gov This information is crucial for applications where this compound is used as a precursor for the synthesis of manganese oxides, ensuring precise control over the final product's phase and purity. sigmaaldrich.cnsigmaaldrich.com

Microscopic and Surface Characterization for Morphology and Nanoscale Features

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of solid materials. chalcogen.ro It utilizes a focused beam of high-energy electrons to scan the sample surface, generating signals that provide information about topography and composition. nih.gov For materials derived from this compound, such as manganese oxides, SEM is extensively used to characterize particle shape, size, aggregation, and surface texture. smf.mxscielo.org.mx

Research findings show that the morphology of materials synthesized using this compound as a precursor can vary significantly depending on the synthesis method. For instance, hydrothermal methods can produce needle-like nanorods, while solvothermal synthesis may yield monodisperse nanoparticles. scialert.netresearchgate.net Green synthesis approaches using plant extracts have resulted in rod-shaped nanoparticles that are agglomerated and interconnected in clusters. scientificarchives.com Freeze-drying of this compound followed by heat treatment can lead to agglomerates with high porosity. scielo.org.mx This morphological control is vital as properties for applications in catalysis, batteries, and sensors are often structure-dependent.

Table 1: SEM Analysis of Materials Synthesized from this compound Precursors

| Synthesis Method | Resulting Material | Observed Morphology | Particle Size Range | Source |

|---|---|---|---|---|

| Solvothermal | MnO Nanoparticles | Monodisperse, spherical shape | 15-20 nm | scialert.net |

| Precipitation & Heat Treatment | Sponge-like Mn₃O₄ | Ellipsoidal particles with a rough surface, forming sponge-like structures after heat treatment | Mean size ~2.9 µm (pre-treatment) | rsc.org |

| Bio-reduction | MnO Nanoparticles | Agglomerated, polymorphic morphology | 50-75 nm | tandfonline.com |

| Green Synthesis (Lemon Extract) | MnO₂ Nanoparticles | Agglomerated and interconnected rod-shaped clusters | Micron-sized clusters | scientificarchives.com |

| Freeze-drying & Heat Treatment | Mn₃O₄ / Mn₂O₃ | Agglomerates with high porosity | Submicron scales | scielo.org.mx |

Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an indispensable tool for characterizing the internal structure of materials at the nanoscale. nih.govwikipedia.org In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov This allows for the direct imaging of individual nanoparticles, revealing details about their size, shape, and arrangement.

For nanomaterials synthesized from this compound, TEM analysis confirms the particle sizes and shapes observed by SEM but provides much finer detail. scialert.nettandfonline.com It can distinguish between individual crystalline nanoparticles and aggregates, which is crucial for understanding the material's properties. For example, in a solvothermal synthesis of MnO nanoparticles from this compound, TEM established the size to be in the 15-20 nm range. scialert.net In another study comparing synthesis methods, TEM showed that hydrothermally produced MnO nanoparticles were smaller (15-20 nm) than those from a bio-reduction method (50-75 nm). tandfonline.com

Furthermore, advanced TEM techniques like Selected Area Electron Diffraction (SAED) and High-Resolution TEM (HRTEM) provide crystallographic information. SAED patterns can confirm the crystalline nature of the nanoparticles, while HRTEM allows for the visualization of the atomic lattice planes, providing information on crystal defects and orientation. scialert.netbeilstein-journals.org

Table 2: TEM Characterization of Nanoparticles from this compound Precursors

| Synthesis Method | Resulting Material | Observed Morphology & Structure | Particle Size | Source |

|---|---|---|---|---|

| Solvothermal | MnO Nanoparticles | Monodisperse, crystalline nanoparticles | 15-20 nm | scialert.net |

| Hydrothermal | MnO Nanoparticles | Spherical shape | 15-20 nm | tandfonline.com |

| Polyol Synthesis & Calcination | Mn(II) glycolate (B3277807) precursor | Agglomerates of rectangular nanoparticles | <15 nm | beilstein-journals.org |

| Thermal Decomposition | MnO Nanoparticles | Quantified nanoparticle diameter | ~8-9 nm | plos.org |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface profiles. wikipedia.org An AFM generates an image by scanning a sharp tip, attached to a cantilever, over the sample surface. wikipedia.org By monitoring the cantilever's deflection, one can map the surface topography with nanoscale precision. measurlabs.com Unlike electron microscopy, AFM does not require a vacuum and can operate in ambient air or even liquid environments, which is advantageous for studying samples under various conditions. wikipedia.org

While specific AFM studies focusing solely on this compound are not prevalent, the technique's capabilities are well-suited for its characterization. AFM could be used to image the surface of single crystals or thin films of this compound to reveal features such as crystal growth steps, surface defects, and grain boundaries.

Beyond topography, AFM can probe local mechanical and chemical properties. nih.govacs.org By measuring the forces between the tip and the sample during approach-retract cycles, properties like adhesion and elasticity can be mapped across the surface. nih.gov This "force spectroscopy" mode could differentiate areas of varying chemical composition or surface energy on a this compound sample or on the manganese oxide materials derived from it. For example, studies on manganese-based nanosheets have used AFM to analyze their thickness and surface features. researchgate.net This level of detailed surface analysis is critical for understanding surface reactivity and the performance of the material in applications like catalysis and sensors.

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity Assessment

Brunauer–Emmett–Teller (BET) analysis is the standard method for determining the specific surface area of a material. iitk.ac.in The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures. scispace.comcelignis.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the total surface area—including the surfaces within accessible pores—can be calculated. iitk.ac.in Analysis of the isotherm shape, particularly the desorption branch, can also provide information about pore volume and pore size distribution. scispace.comcelignis.com

For materials synthesized using this compound as a precursor, BET analysis is crucial for evaluating their potential in applications where a high surface area is desirable, such as in catalysis, adsorption, and energy storage electrodes. beilstein-journals.orgtandfonline.com For example, manganese oxides prepared from this compound can exhibit a wide range of surface areas depending on the synthetic route and subsequent treatments. rsc.orgbeilstein-journals.org A study on sponge-like Mn₃O₄ structures derived from a this compound precursor reported high surface areas, which were attributed to the porous structure composed of nanoparticles. rsc.org Similarly, Mn-based catalysts prepared on TiO₂ supports showed that the precursor choice influenced the final surface area of the catalyst. tandfonline.com

Table 3: BET Surface Area of Materials Derived from this compound

| Material | Synthesis/Treatment Details | Specific Surface Area (m²/g) | Pore Characteristics | Source |

|---|---|---|---|---|

| Sponge-like Mn₃O₄ | From manganese(II) acetate via manganese formate (B1220265) intermediate, solvothermal time 12h | 88.55 | Composed of nanoparticles and pores | rsc.org |

| α-Mn₂O₃ | Calcination of Mn(II) glycolate precursor at 550°C | 20 | Mesoporous, mean pore diameter ~33 nm | beilstein-journals.org |

| Mn₃O₄ | Calcination of Mn(II) glycolate precursor at 350°C | 302 | - | beilstein-journals.org |

| Mn/TiO₂ Catalyst | Impregnation using Manganese(II) acetate on TiO₂ | 105.7 | - | tandfonline.com |

| Alkaline-modified Montmorillonite (B579905) | Adsorbent material (not directly synthesized from Mn(OAc)₂) | 87.24 | Average pore diameter 44.98 Å | tandfonline.com |

Mechanistic Investigations of Chemical Reactivity and Catalytic Activity of Manganese 2+ Diacetate

Homogeneous Catalysis Mediated by Manganese(2+) Diacetate

This compound, often in its hydrated form, Mn(CH₃CO₂)₂·4H₂O, is a versatile and cost-effective precursor for generating catalytically active species in homogeneous systems. Its utility stems from the ability of the Mn(II) ion to participate in redox cycles, accessing higher oxidation states such as Mn(III), Mn(IV), and even Mn(V), which are crucial for a variety of organic transformations. The acetate (B1210297) ligands can influence the catalyst's solubility and electronic properties, and can be readily displaced by other coordinating molecules, allowing for in-situ catalyst modification.

Oxidation Reactions in Organic Synthesis (e.g., C-H Activation, Epoxidation, Dioxygen Activation)

This compound is a frequently employed catalyst precursor for a range of oxidation reactions, leveraging inexpensive and environmentally benign oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The Mn(II) center is instrumental in activating these oxidants to generate high-valent manganese-oxo species, which are the active intermediates responsible for substrate oxidation.

C-H Activation: The functionalization of unactivated C–H bonds is a significant challenge in organic synthesis. Manganese catalysts, including those generated from this compound, have emerged as powerful tools for this purpose due to manganese's abundance and low toxicity. biomedres.us These reactions often proceed via a hydrogen atom abstraction (HAT) mechanism, where a high-valent Mn-oxo species, such as a Mn(V)=O, abstracts a hydrogen atom from an aliphatic C-H bond. biomedres.usnih.gov This generates a substrate radical and a Mn(IV)-OH intermediate. The subsequent reaction pathway determines the final product, which can be hydroxylation, desaturation, or other functionalizations like azidation or fluorination. biomedres.usnih.govnih.gov For instance, in some systems, the substrate radical can be trapped by the Mn(IV)-OH species in an "oxygen rebound" step to form an alcohol. ritsumei.ac.jpamericanelements.com The regioselectivity of C-H activation is influenced by both steric and electronic factors of the substrate and the catalyst. biomedres.us

Epoxidation: this compound is a precursor for catalysts used in the epoxidation of alkenes. In many protocols, the active catalyst is generated in situ. For example, the combination of Mn(OAc)₂ with C₃-symmetric chiral triazacyclononane-derived ligands can catalyze the asymmetric epoxidation of olefins with H₂O₂. osti.gov Another effective system for olefin epoxidation utilizes Mn(II) salts with picolinic acid and an oxidant like peracetic acid, forming a proposed high-valent Mn=O species as the active oxidant. nih.gov Research has shown that manganese salts can promote epoxidation using hydrogen peroxide in bicarbonate-buffered solutions, where peroxymonocarbonate (HCO₄⁻) is formed. nih.gov While various Mn(II) salts are active, the reaction conditions, including solvents and additives like sodium acetate, can significantly enhance reaction rates and yields. nih.gov

Dioxygen Activation: The activation of molecular oxygen is a key step in many biological and synthetic oxidation processes. mdpi.com Manganese complexes, often generated from Mn(II) precursors, can activate O₂ to form various reactive oxygen species. nih.govtandfonline.com The process can involve the formation of Mn(III)-superoxo, Mn(IV)-peroxo, or high-valent Mn(V)-oxo intermediates. researchgate.netup.pt For example, a dimanganese(II) complex has been shown to react with O₂ to form a dinuclear Mn(III) species, which can catalytically reduce dioxygen to hydrogen peroxide. acs.org In other systems, particularly those mimicking heme enzymes, the activation of O₂ by Mn(II) complexes in the presence of a coreductant can lead to the formation of an active Mn-oxo species that performs oxidation reactions like epoxidation. osti.gov The specific pathway and the nature of the generated intermediates are highly dependent on the ligand environment and reaction conditions. nih.gov

Polymerization Initiators and Co-catalysts in Olefin Polymerization and Radical Polymerization

This compound serves as a catalyst or co-catalyst in specific polymerization reactions, particularly those involving radical mechanisms and the synthesis of polyesters. While it is more common to see manganese(III) acetate used directly as a one-electron oxidant to initiate radical polymerization, Mn(II) acetate is a direct precursor to Mn(III) acetate, often generated in situ through oxidation. nih.govmdpi.com

In the context of radical polymerization , manganese acetate's role is often linked to the generation of radicals. For instance, Mn(III) acetate, readily prepared from Mn(II) acetate and potassium permanganate (B83412) in acetic acid, can oxidize compounds with enolizable protons (like ketones or esters) to form carbon-centered radicals. nih.govmdpi.com These radicals can then add to unsaturated systems, such as alkenes, initiating polymerization or leading to cyclization products. nih.govnih.govacs.org The mechanism involves the formation of a manganese(III)-enolate complex, which undergoes reduction to Mn(II) while generating the radical species. mdpi.com

While less common for simple olefin polymerization compared to early transition metals, manganese-based catalysts have been explored. Some studies on the radical hydrofunctionalization of olefins have utilized Mn(II) complexes, such as Mn(dpm)₂ (where dpm is dipivaloylmethanate), which is structurally related to the acetate complex, in the presence of a reductant. nih.gov However, the direct application of this compound in Ziegler-Natta type olefin polymerization is not a primary application. Its role is more defined in processes where radical intermediates are key, such as in the synthesis of polymers from vinyl esters.

A distinct application involves the ring-opening polymerization of epoxides. A (tetraphenylporphyrinato)manganese acetate complex was found to initiate the polymerization of 1,2-epoxypropane, demonstrating the "immortal" nature of the polymerization when conducted in the presence of protic compounds. wiley.com

Mechanistic Studies of Catalytic Cycles: Rate-Determining Steps and Intermediate Identification

Understanding the catalytic cycles involving manganese acetate is crucial for optimizing reaction conditions and controlling product selectivity. The mechanism invariably involves changes in the manganese oxidation state, with Mn(II) serving as the resting state or entry point into the catalytic cycle.

In many oxidation reactions, the first step is the oxidation of the Mn(II) precursor to a higher-valent species. For C-H functionalization catalyzed by manganese porphyrins (often using Mn(OAc)₂ as a starting material), the proposed cycle involves the oxidation of the initial Mn(III) resting state to a highly reactive oxomanganese(V) species (O=Mn(V)). nih.govamericanelements.com This step is followed by hydrogen atom abstraction from the substrate, which is often the rate-determining step. researchgate.net This forms a substrate radical and a hydroxomanganese(IV) intermediate (HO-Mn(IV)). The fate of these intermediates determines the final product. For example, in chlorination reactions, the radical is trapped by a chlorine source rather than undergoing oxygen rebound with the HO-Mn(IV) species. americanelements.com

Computational studies on the cobalt/manganese/bromide catalyst system used in p-xylene (B151628) oxidation show that Mn(II) and Mn(III) acetate complexes exist in an equilibrium of coordination structures with solvent molecules (acetic acid and water). rsc.org The ligand sphere plays a critical role in the redox reactions that drive the catalytic cycle.

In radical polymerization mediated by Mn(III) acetate (derived from Mn(II) acetate), the key mechanistic step is a single electron transfer (SET) from an enolizable substrate to the Mn(III) center. mdpi.com This generates a carbon-centered radical and Mn(II). The radical then adds to an alkene or other unsaturated molecule. The resulting radical intermediate can be further oxidized by another Mn(III) ion to a carbocation, which then leads to the final product, or it can abstract a hydrogen atom to terminate the chain.

The table below summarizes key mechanistic features in catalysis involving this compound.

| Reaction Type | Key Intermediates | Proposed Rate-Determining Step | Ref. |

| C-H Activation | Mn(III), O=Mn(V), HO-Mn(IV), Substrate Radical | Hydrogen Atom Transfer (HAT) from substrate to Mn(V)=O | nih.govamericanelements.comresearchgate.net |

| Epoxidation | High-valent Mn=O species | Oxygen atom transfer from Mn=O to alkene | nih.gov |

| Dioxygen Activation | Mn(III)-superoxo, Mn(IV)-peroxo | H-atom transfer to Mn(IV)-superoxo species | researchgate.net |

| Radical Cyclization | Mn(III)-enolate, Carbon-centered radical | Single Electron Transfer (SET) from enolate to Mn(III) | mdpi.com |

Ligand Effects on Catalytic Performance and Selectivity

The ligands coordinated to the manganese center play a pivotal role in tuning the catalyst's reactivity, selectivity, and stability. While this compound itself has acetate ligands, these can be substituted in situ by other donor molecules, profoundly altering the catalytic outcome.

In oxidation reactions, the choice of ligand is critical for achieving high selectivity. For example, in the epoxidation of olefins, using C₃-symmetric chiral triazacyclononane-derived ligands with Mn(OAc)₂ allows for asymmetric induction, leading to enantiomerically enriched epoxides. osti.gov Similarly, the use of picolinic acid as a ligand in Mn(II)-catalyzed epoxidation and C-H oxidation reactions has been shown to be highly effective, with the five-membered chelate structure formed by the aromatic nitrogen and carboxylate donors being essential for catalysis. nih.gov

Ligands can also prevent catalyst deactivation or control the reaction pathway. In some manganese-catalyzed oxidation reactions, additives like salicylic (B10762653) acid or sodium acetate have been found to enhance the rate of the desired reaction over competing side reactions. nih.gov In the aerobic oxidation of amines over heterogeneous MnOₓ catalysts, surface modification with acetylacetone (B45752) derivatives can switch the selectivity from nitriles to imines by selectively suppressing Lewis acidic sites on the catalyst surface. nih.gov

Heterogeneous Catalysis Derived from this compound Precursors

This compound is a valuable and widely used precursor for the synthesis of solid-state manganese oxide catalysts. americanelements.com Manganese oxides (MnOₓ) are of great interest in heterogeneous catalysis due to their low cost, low toxicity, and excellent redox properties, with applications in environmental catalysis (e.g., oxidation of volatile organic compounds (VOCs) and CO) and energy storage. researchgate.netresearchgate.netresearchgate.netscialert.net The choice of the manganese precursor, such as acetate, nitrate (B79036), or chloride, significantly influences the physicochemical properties of the final oxide material, including its crystalline phase (e.g., MnO₂, Mn₂O₃, Mn₃O₄), particle size, surface area, and ultimately, its catalytic activity. osti.govtandfonline.comsci-hub.senih.gov

Synthesis and Functionalization of Supported Manganese Oxide Catalysts (e.g., MnO₂, Mn₃O₄)

This compound is frequently used to prepare supported manganese oxide catalysts via methods like impregnation, precipitation, or thermal decomposition. osti.govsci-hub.sersc.org Upon calcination in air, manganese acetate decomposes to form various manganese oxides. For example, heating manganese acetate can produce MnO, which can be further oxidized to other forms like Mn₃O₄. scialert.net

Studies comparing different precursors have revealed that manganese acetate often leads to highly dispersed, amorphous, or small-crystallite manganese oxide phases on supports like alumina (B75360) (Al₂O₃) or titania (TiO₂). osti.govtandfonline.com For instance, when preparing Mn/Al₂O₃ catalysts, the acetate precursor resulted in a highly dispersed surface Mn(III) oxide phase, in contrast to the nitrate precursor which formed larger Mn(III)/Mn(IV) oxide microcrystals. osti.gov This high dispersion is often attributed to a favorable interaction, such as ion exchange, between the acetate precursor and the support's surface hydroxyl groups. osti.gov Similarly, for Mn/TiO₂ catalysts used in the selective catalytic reduction of NO, the acetate precursor led to highly dispersed and amorphous Mn₂O₃, which exhibited better catalytic activity and stability compared to the MnO₂ with larger grain sizes obtained from the nitrate precursor. tandfonline.comnih.gov

The synthesis method also plays a crucial role. Manganese oxide catalysts can be prepared by a redox reaction between manganese acetate (Mn²⁺) and potassium permanganate (Mn⁷⁺) to yield MnO₂. researchgate.netresearchgate.net The thermal decomposition of manganese acetate on a carbon paper support followed by heating in air is a straightforward method to create functionalized cathodes with partially oxidized Mn₃O₄ for Li-O₂ batteries. rsc.orgrsc.org The table below compares the outcomes of using different manganese precursors for the synthesis of supported MnOₓ catalysts.

| Catalyst System | Precursor | Resulting MnOx Phase | Key Finding | Ref. |

| Mn/Al₂O₃ | Mn(OAc)₂ | Highly dispersed Mn(III) oxide | Better dispersion than nitrate precursor | osti.gov |

| Mn/TiO₂ | Mn(OAc)₂ | Amorphous Mn₂O₃ | Higher activity and stability than nitrate precursor | tandfonline.comnih.gov |

| Mn₂O₃ | Mn(OAc)₂ | Mn₂O₃ | Lower activity for ethyl acetate oxidation than MnCl₂ precursor | sci-hub.se |

| MnO₂ | Mn(OAc)₂ | MnO₂ (via redox with KMnO₄) | Lower activity for CO oxidation than MnCl₂ precursor | researchgate.net |

| Mn/SiO₂ | Mn(OAc)₂ | Mn₃O₄ | Forms Mn₃O₄ upon calcination (~340 °C) via oxidation by O₂ | ritsumei.ac.jp |

Functionalization of these manganese oxide catalysts can be achieved during or after synthesis. For example, doping with other metals like cerium can enhance catalytic performance. tandfonline.com Surface modification with organic molecules, as seen with acetylacetone on MnOₓ, can tune the surface acidity and thus the selectivity of the catalyst. nih.gov

Environmental Catalysis: NOx Reduction, Volatile Organic Compound (VOC) Oxidation, Ozone Decomposition

This compound serves as a precursor for catalytically active materials used in various environmental applications, including the reduction of nitrogen oxides (NOx), oxidation of volatile organic compounds (VOCs), and decomposition of ozone. tandfonline.comresearchgate.net

NOx Reduction: Manganese-based catalysts, often prepared from this compound, are effective for the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃) at low temperatures. tandfonline.commatec-conferences.org The use of manganese acetate as a precursor can lead to highly dispersed and amorphous manganese oxide (Mn₂O₃) on a support like titanium dioxide (TiO₂), which demonstrates enhanced catalytic activity and stability against SO₂ poisoning compared to catalysts prepared from manganese nitrate. tandfonline.com The high dispersion of manganese species on the support facilitates the reduction of the Mn-O bond, contributing to better performance in the SCR process. tandfonline.com The addition of cerium can further improve the performance and reduce the differences arising from various manganese precursors. tandfonline.comnih.gov

Ozone Decomposition: Catalysts synthesized from this compound show significant activity in ozone (O₃) decomposition. acs.orgresearchgate.net For instance, cryptomelane-type manganese oxide (OMS-2) synthesized using this compound as the Mn²⁺ precursor exhibits excellent catalytic activity for ozone decomposition, even under high humidity conditions. acs.orgresearchgate.net The acetate groups are thought to prevent the aggregation of manganese oxide particles, leading to a greater surface area and a higher concentration of Mn³⁺ ions, which are key factors for the catalyst's performance. acs.orgresearchgate.net The mechanism involves the transfer of an electron from the manganese center to ozone, followed by the desorption of peroxide particles to form oxygen. nih.gov

Active Site Characterization and Structure-Activity Relationships in Heterogeneous Systems

The catalytic performance of heterogeneous catalysts derived from this compound is intrinsically linked to the nature of their active sites and the relationship between their structure and activity.

In manganese-based catalysts, the active sites are often associated with the various oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and the presence of oxygen vacancies on the catalyst surface. nih.govacs.org For instance, in the oxidation of ethyl acetate, catalysts with a Mn₃O₄ phase structure have shown better catalytic activity than those with Mn₂O₃ or MnO₂ phases. researchgate.net The presence of Mn³⁺ ions and a higher surface area are considered crucial for efficient water oxidation and ozone decomposition. acs.orgnih.gov

The dispersion of the active manganese species on the support material is a critical factor. acs.org Highly dispersed manganese oxide particles generally lead to higher catalytic activity. tandfonline.comacs.org For example, in the selective catalytic reduction of NO with NH₃, catalysts prepared from manganese acetate showed highly dispersed and amorphous Mn₂O₃, which contributed to better low-temperature activity. tandfonline.com Similarly, for the aerobic conversion of methane, high dispersion of manganese oxide is linked to high catalytic activity. acs.org

Table 1: Influence of Precursor on Catalyst Characteristics and Activity

| Precursor | Support | Resulting Active Phase | Dispersion | Catalytic Application | Key Finding | Reference |

| This compound | TiO₂ | Amorphous Mn₂O₃ | High | NOx Reduction | Better low-temperature activity and SO₂ stability. | tandfonline.com |

| Manganese nitrate | TiO₂ | Crystalline MnO₂ | Lower (larger grain sizes) | NOx Reduction | Lower activity compared to acetate precursor. | tandfonline.com |

| This compound | Metallic Monolith | Mn₂O₃ | Low | VOC (Ethyl Acetate) Oxidation | More active than nitrate-derived catalyst. | |

| Manganese nitrate | Metallic Monolith | Mn-Cr-O mixed phases | High | VOC (Ethyl Acetate) Oxidation | Less active than Mn₂O₃. | |

| This compound | Carbon Spheres | MnOₓ | Varies with loading | Ozone Decomposition | High surface oxygen vacancy density and Mn²⁺ content at optimal particle size. | rsc.org |

Photoreactivity and Photocatalysis in Environmental Applications

While direct research on the photoreactivity and photocatalysis of this compound itself is limited, its role as a precursor for manganese-based photocatalysts is significant. nih.gov Manganese oxides, derived from precursors like this compound, are explored for their potential in artificial photosynthesis and photochemical water oxidation, inspired by the natural oxygen-evolving center in photosystem II which contains a CaMn₄O₅ cluster. nih.gov

The efficiency of these manganese-oxide-based photocatalysts is dependent on several factors, including structural flexibility, the presence of mixed valency in manganese (particularly Mn(III)), and a high surface area. nih.gov These properties facilitate the complex redox processes involved in photocatalytic water splitting. nih.gov

In the context of environmental remediation, manganese-based catalysts are used in photocatalytic processes. For example, they can be involved in the catalytic destruction of ozone to create surface-bound oxygen atoms that enhance the deep oxidation of pollutants like NO. nih.gov

Redox Chemistry and Electron Transfer Processes Involving this compound

Electrocatalysis and Electrochemical Transformations

This compound and its derivatives are involved in various electrocatalytic processes. In aqueous solutions, the Mn²⁺/Mn³⁺ redox couple is central to its electrochemical behavior. researchgate.net Manganese(II) acetate can be used in electrolytes for supercapacitors, where reversible redox reactions involving the Mn²⁺/Mn³⁺ couple and the deposition of manganese dioxide contribute to the pseudocapacitive behavior. researchgate.net

Manganese complexes derived from or involving acetate are also studied as electrocatalysts for water oxidation. researchgate.net For instance, a surface-anchored mononuclear manganese(II) complex with acetate ligands on a gold electrode has been shown to electrocatalytically oxidize water at a relatively low overpotential. researchgate.net The acetate-containing electrode demonstrated higher activity compared to those with chloride or sulfate (B86663) ions. researchgate.net

Furthermore, manganese-catalyzed electrochemical reactions can be used for organic synthesis. For example, the electrocatalytic chloroalkylation of alkenes can be achieved using a manganese catalyst, where the process involves the electrochemical generation of radical intermediates. nih.govacs.org The acetate ion can play a role in accelerating the oxidation of substrates by acting as a general base. nih.gov In some systems, a manganese(III) corrole (B1231805) complex, which can be generated electrochemically from a Mn(II) precursor, has been shown to catalytically reduce CO₂ to acetic acid. nih.gov

Table 2: Electrochemical Applications of this compound and Derivatives

| Application | System | Key Process | Finding | Reference |

| Supercapacitor | This compound aqueous electrolyte | Reversible Mn²⁺/Mn³⁺ redox reactions and MnO₂ deposition | Concentration-dependent specific capacitance and stable cycling. | researchgate.net |

| Water Oxidation | Surface-anchored Mn(II)-acetate complex on Au electrode | Electrocatalytic oxidation of water | Higher activity than with chloride or sulfate ligands. | researchgate.net |

| Chloroalkylation of Alkenes | Mn-catalyzed anodically coupled electrolysis | Electrochemical generation of carbon-centered and chlorine radicals | Efficient construction of C-C and C-Cl bonds. | nih.govacs.org |

| CO₂ Reduction | Immobilized Mn-corrole complex | Electrocatalytic reduction of CO₂ to acetic acid | Selective formation of acetic acid. | nih.gov |

Reactions with Organic Radicals and Reactive Oxygen Species

Manganese acetate, particularly Mn(III) acetate which can be formed from Mn(II) acetate, is a well-known oxidant for generating organic radicals. nih.govwikipedia.org It can oxidize enolizable carbonyl compounds to α-oxoalkyl radicals, which can then participate in addition reactions with alkenes. wikipedia.org The resulting adduct radical can undergo further oxidation or other transformations. wikipedia.org

Manganese(II) acetate itself can react with various radicals. It reacts with acylperoxyl radicals and, more slowly, with alkylperoxyl radicals in both aqueous and acetic acid solutions. researchgate.net The kinetics of the reaction between cyanoisopropylperoxy radicals and Mn(II) acetate in acetic acid have been studied, leading to the formation of a hydroperoxide. researchgate.net

Manganese ions are known to enhance the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This can occur through various mechanisms, including the mitochondrial electron transport chain. nih.gov While this is often discussed in the context of manganese neurotoxicity, the interaction with ROS is a fundamental aspect of its chemistry. nih.govnih.gov Some Mn(II) complexes have been shown to be capable of assisting in the decomposition of the superoxide anion radical. acs.org

Coordination Chemistry and Ligand Exchange Dynamics

This compound is a coordination compound where the manganese(II) ion is coordinated by acetate ligands. cymitquimica.com In its hydrated forms, such as the dihydrate and tetrahydrate, the manganese(II) center is typically surrounded by oxygen atoms from both the acetate ligands and water molecules. The anhydrous material and its dihydrate form coordination polymers. In the solid state, the dihydrate features Mn(II) centers in an octahedral coordination environment with bridging acetate ligands and coordinated water molecules.

In solution, the coordination environment of Mn(II) is dynamic and depends on the solvent and other ligands present. rsc.org In aqueous acetic acid, Mn(II) can exist as various species, such as [Mn(OAc)₂(HOAc)₂(H₂O)t]. rsc.org The acetate ligands can coordinate in a monodentate or bidentate fashion, and ligand exchange with solvent molecules (water and acetic acid) occurs. rsc.org Theoretical studies suggest that the most stable coordination environment for Mn(II) in aqueous acetic acid is Mn(OAc)₂(HOAc)₂, featuring two bidentate acetate ligands. rsc.org

The exchange of coordinated water molecules is a key aspect of the ligand exchange dynamics. For Mn(II) complexes with various polyaminopolycarboxylate ligands, the water exchange rates can be influenced by the structure of the ligand. acs.orgacs.orgmdpi.com For some macrocyclic diacetate complexes, the coordinated water molecule exhibits fast exchange kinetics with the bulk solvent. acs.org The stability of these complexes and their dissociation kinetics are also important features of their coordination chemistry. acs.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound, often in its hydrated form (Mn(CH₃COO)₂·4H₂O), serves as a common and versatile precursor for the synthesis of manganese-based Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgbohrium.com The acetate anions can act as ligands themselves or be displaced by other organic linkers during the formation of these extended crystalline structures. The choice of solvent, temperature, and organic linkers plays a crucial role in determining the final topology and dimensionality of the resulting framework.

This compound is utilized in various synthesis techniques, including solvothermal, hydrothermal, and rapid precipitation methods. bohrium.comnih.govtandfonline.comgoogle.com In solvothermal synthesis, this compound is dissolved with an organic linker, such as 5-aminoisophthalic acid or 2,4-pyridine dicarboxylic acid, in a solvent system like methanol (B129727)/water or N,N-dimethylformamide (DMF), and heated under pressure. bohrium.comnih.gov For instance, Mn-MOFs with an orderly nanosheet structure have been synthesized using manganese(II) acetate tetrahydrate and 2,4-pyridine dicarboxylic acid via a solvothermal method. bohrium.com Similarly, it has been used as the sole manganese source to create MUF-16(Mn), demonstrating its ability to be incorporated into known MOF structures. nih.gov

Coordination polymers can also be readily formed. The anhydrous and dihydrate forms of this compound are themselves coordination polymers, where each Mn(II) center is coordinated by six oxygen atoms from acetate and water ligands. wikipedia.org More complex coordination polymers are synthesized by reacting this compound with various organic ligands. For example, two three-dimensional (3D) coordination polymers were synthesized by reacting Mn(CH₃COO)₂·4H₂O with isonicotinic acid under solvothermal conditions. rsc.org In another approach, the reaction of manganese(II) acetate with the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate resulted in coordination compounds featuring extended chains of Mn²⁺ ions octahedrally coordinated exclusively by acetate anions, a previously unobserved arrangement. nih.govacs.org These structures highlight the role of the acetate group not just as a leaving group but as a structural component of the final polymer.

The table below summarizes examples of MOFs and coordination polymers synthesized using this compound as a precursor.

Table 1: Examples of MOFs and Coordination Polymers from this compound

| Product Name/Formula | Reactants | Synthesis Method | Resulting Structure | Reference |

|---|---|---|---|---|

| Mn-MOF | Manganese(II) acetate tetrahydrate, 2,4-pyridine dicarboxylic acid, N,N-dimethylformamide | Solvothermal | Ordered layered nanosheets | bohrium.com |

| MUF-16(Mn) | Mn(II) acetate, 5-aminoisophthalic acid, methanol, water | Solvothermal | Crystalline MOF | nih.gov |

| Mn(H₂oba) | Manganese acetate, 4,4'-diphenyl ether dicarboxylic acid, DMF, water | Rapid Precipitation | MOF material | google.com |

| Mn-based MOF | Manganese acetate, 8-hydroxyquinoline, ethanol, water | Reflux | Magnetic MOF material | google.com |

| MnII₆ & MnII₁₂MnIII₆ | Mn(CH₃COO)₂·4H₂O, isonicotinic acid | Solvothermal | 3D coordination polymers | rsc.org |

| [Mn(Hhtpa)₂(bpa)₂(H₂O)]ₙ | Not specified (Mn(II) source), htpa, bpa | Hydrothermal | 1D coordination polymer | tandfonline.com |

Solution State Speciation and Complex Stability

The behavior of this compound in solution is governed by the coordination chemistry of the Mn(II) ion, including ligand exchange, complex formation, and changes in speciation with varying pH and solvent conditions. In aqueous solutions, the acetate ligands can be partially or fully displaced by water molecules, forming aqua-complexes like [Mn(H₂O)₆]²⁺. acs.org The presence of other ligands in the solution leads to the formation of various manganese(II) complexes, with their stability being a key factor in their reactivity.

The stability of Mn(II) complexes is quantified by stability constants (log KMnL). These constants are often determined using potentiometric titrations. For example, studies on Mn²⁺ complexes with ligands containing a cyclobutane (B1203170) spacer functionalized with both picolinate (B1231196) and acetate groups have been performed. rsc.org A hexadentate ligand with four acetate groups (L1⁴⁻) was found to form a Mn²⁺ complex with a stability constant (log KMnL) of 10.26. rsc.org This study also showed that replacing acetate groups with picolinate groups significantly improves the stability of the complex. rsc.org

The speciation of manganese(II) in solution is highly dependent on pH. At a neutral pH of 7.4, the conditional stability of Mn(II) complexes is often compared using the pMn value, defined as -log[Mn]free at specific concentrations. mdpi.com Below a pH of approximately 6, many Mn(II) complexes begin to dissociate, releasing the hydrated [Mn(H₂O)₆]²⁺ ion. acs.org This dissociation can be observed through changes in physical properties like ¹H relaxivity in NMR studies, which increases as the more freely rotating water molecules of the aqua-complex are released. acs.orgmdpi.com In acidic conditions (pH < 5), soluble Mn(II) is generally the most stable species. tandfonline.com

The kinetics of complex dissociation are also crucial for understanding their stability. For instance, the dissociation of a Mn(II) complex with a macrocyclic ligand featuring acetate arms, [Mn(tO2DO2A)(H₂O)], was found to occur through both proton-assisted and metal-assisted pathways in acidic conditions. mdpi.com The presence of acetate itself in solution can influence manganese solubility; studies on atmospheric aerosols found that the greatest amount of manganese was extracted in an acetate-buffered solution, suggesting the formation of stable manganese-acetate complexes facilitates dissolution. tandfonline.com

The table below provides examples of stability constants for various Mn(II) complexes, illustrating the influence of ligand structure on complex stability.

Table 2: Stability Constants of Selected Mn(II) Complexes

| Ligand (Abbreviation) | Ligand Type | log KMnL | Conditions | Reference |

|---|---|---|---|---|

| Ligand with four acetate groups (L1⁴⁻) | Cyclobutane-based polycarboxylate | 10.26 | 25 °C, 0.1 M KCl | rsc.org |

| Ligand with three acetate and one picolinate group (L2⁴⁻) | Cyclobutane-based polycarboxylate/picolinate | 14.71 | 25 °C, 0.1 M KCl | rsc.org |

| Ligand with two acetate and two picolinate groups (L3⁴⁻) | Cyclobutane-based polycarboxylate/picolinate | 15.81 | 25 °C, 0.1 M KCl | rsc.org |

| 1,7-diaza-12-crown-4 with acetate arms (tO2DO2A²⁻) | Macrocyclic polycarboxylate | Not specified | 25 °C, 0.15 M NaCl | mdpi.com |

| Pyclen-based ligand with two picolinate arms (dodpa²⁻) | Macrocyclic picolinate/carboxylate | 14.86 | Not specified | researchgate.net |

| Citrate (B86180) (CIT³⁻) | Carboxylate | - | - | caltech.edu |

Applications of Manganese 2+ Diacetate in Advanced Materials Science and Environmental Chemistry

Precursor in the Synthesis of Functional Materials